molecular formula C15H14N4 B5706880 1,2-diamino-4-(4-biphenylyl)-imidazole CAS No. 181190-42-1

1,2-diamino-4-(4-biphenylyl)-imidazole

Cat. No.: B5706880
CAS No.: 181190-42-1
M. Wt: 250.30 g/mol
InChI Key: IQTLDZWTHBSIKG-UHFFFAOYSA-N
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Description

1,2-Diamino-4-(4-biphenylyl)-imidazole is a novel research chemical offered for investigative purposes. This compound features a fused imidazole core, a structure of high significance in medicinal chemistry and materials science . The imidazole ring is a key pharmacophore in numerous bioactive molecules, known to contribute to activities such as antitubercular and enzyme inhibition . Furthermore, the biphenyl moiety is a common building block in the development of organic electronic materials, including hosts and emitters for Organic Light-Emitting Diodes (OLEDs) . The specific 1,2-diamino substitution on the imidazole ring may offer unique reactivity and hydrogen-bonding capabilities, making it a versatile intermediate for further chemical functionalization and a candidate for probing new biological targets or material properties. Researchers are encouraged to investigate its potential mechanism of action, which, based on analogous structures, could involve enzyme inhibition through interactions with catalytic sites . This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(4-phenylphenyl)imidazole-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-15-18-14(10-19(15)17)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,17H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTLDZWTHBSIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(C(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242372
Record name 4-[1,1′-Biphenyl]-4-yl-1H-imidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181190-42-1
Record name 4-[1,1′-Biphenyl]-4-yl-1H-imidazole-1,2-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181190-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1,1′-Biphenyl]-4-yl-1H-imidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diamino-4-(4-biphenylyl)-imidazole typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Solvent selection, temperature control, and purification techniques like crystallization or chromatography are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-diamino-4-(4-biphenylyl)-imidazole can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Nitro- or nitroso-substituted imidazoles.

    Reduction: Various amine derivatives.

    Substitution: Halogenated biphenyl-imidazole derivatives.

Scientific Research Applications

1,2-diamino-4-(4-biphenylyl)-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,2-diamino-4-(4-biphenylyl)-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the amino groups can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

  • Core Structure: Unlike pyrrole (five-membered ring with one nitrogen), imidazole (two non-adjacent nitrogens), or pyrazole (two adjacent nitrogens), 1,2-diamino-4-(4-biphenylyl)-imidazole features a substituted imidazole scaffold.
  • Reactivity: Simple imidazole reacts with ozone at the C4–C5 double bond (kapp = 2.3 × 10⁵ M⁻¹s⁻¹ at pH 7), forming cyanate, formamide, and formate with near-stoichiometric yields . The biphenylyl substituent in this compound may shield the double bond, reducing ozone reactivity compared to unsubstituted imidazole.

Reaction Kinetics and Ozonation Pathways

Table 1: Rate Constants and Ozonation Products of Azoles

Compound kapp (pH 7, M⁻¹s⁻¹) Major Ozonation Products (Yield)
Pyrrole 1.4 × 10⁶ Maleimide (34%), Formamide (14%), Formate (54%)
Imidazole 2.3 × 10⁵ Cyanate (100%), Formamide (100%), Formate (100%)
Pyrazole 5.6 × 10¹ Formate (126%), Glyoxal (34%)
This compound Not reported Hypothetical: Bulky substituents may favor hydroxyl radical (•OH) pathways over direct ozone attack.
  • Mechanistic Insights: For imidazole, ozone attack occurs at the C4–C5 double bond, forming a zwitterionic intermediate that decomposes into cyanate and formamide via O–O bond cleavage . The biphenylyl group in this compound could sterically hinder this pathway, redirecting reactivity toward •OH-mediated degradation (analogous to pyrazole, which relies on •OH for abatement due to low ozone reactivity) .

Environmental Persistence and Toxicity

  • Degradation Products: Unsubstituted imidazole ozonation products (e.g., formamide) are biodegradable and unlikely to persist in aquatic systems .
  • Toxicity: Formamide derivatives in complex structures have been linked to increased toxicity in phototransformation studies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-diamino-4-(4-biphenylyl)-imidazole, and what reagents/conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using substituted benzaldehydes or amidines with α-halo ketones. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol and glacial acetic acid (4–6 hours) yields imidazole analogs . Optimization requires controlling solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios. Catalytic additives like acetic acid enhance cyclization efficiency .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store in sealed containers at 2–8°C in dry, ventilated areas away from oxidizers .
  • Disposal : Follow EPA guidelines for organic amine waste; neutralize with dilute HCl before disposal .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer :

  • Analytical Techniques :
TechniqueApplicationExample from Evidence
¹H/¹³C NMR Confirm substitution patterns and aromaticityUsed in to validate benzimidazole derivatives
IR Spectroscopy Identify NH/amine stretches (~3300 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹)
Elemental Analysis Verify C, H, N content (e.g., ±0.3% deviation from theoretical values)
  • HPLC : Purity ≥95% with C18 columns and methanol/water mobile phases .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking studies. Prepare the protein target (e.g., kinase) by removing water molecules and adding polar hydrogens .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors. demonstrates fluorinated derivatives binding to kinase active sites via hydrophobic interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural characterization?

  • Methodological Answer :

  • Reanalysis : Check for solvent impurities (e.g., residual DMSO in DMSO-d⁶) or tautomerism in imidazole rings .
  • Alternative Techniques : Use HSQC/HMBC NMR to assign ambiguous protons or X-ray crystallography for absolute configuration .
  • Case Study : In , discrepancies between calculated and experimental elemental analysis prompted recrystallization from ethanol to remove byproducts .

Q. How do substituents on the biphenyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • SAR Studies :
  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase metabolic stability but reduce solubility .
  • Lipophilic Groups (e.g., -Br) : Enhance membrane permeability but may increase hepatotoxicity .
  • In Vitro Assays : Test CYP450 inhibition (e.g., CYP3A4) using human liver microsomes and LC-MS quantification .

Q. What experimental designs are optimal for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing :
  • pH Range : Prepare buffers (pH 1–10) and incubate samples at 37°C for 72 hours .
  • Thermal Stress : Heat to 60°C for 48 hours; monitor degradation via HPLC .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order models .

Q. How can researchers ensure compliance with international regulatory frameworks (e.g., REACH, TSCA) during collaborative studies?

  • Methodological Answer :

  • Documentation : Maintain SDS files with GHS classifications, LD50 data, and ecotoxicological profiles .
  • Reporting : For U.S. collaborations, confirm TSCA exemption status () and SARA 311/312 hazard categories .
  • EU Compliance : Submit REACH registration dossiers with in vitro mutagenicity data (Ames test) .

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